molecular formula C15H23N3O5S2 B3579421 N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3579421
M. Wt: 389.5 g/mol
InChI Key: MTRXWSPMLNFWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(4-{[4-(Propylsulfonyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide derivative characterized by a central acetamide group linked to a phenyl ring, which is further substituted with a piperazine moiety bearing a propylsulfonyl group. This structure places it within a class of compounds known for diverse pharmacological activities, including analgesic, anticonvulsant, and anti-inflammatory properties .

Properties

IUPAC Name

N-[4-(4-propylsulfonylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S2/c1-3-12-24(20,21)17-8-10-18(11-9-17)25(22,23)15-6-4-14(5-7-15)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRXWSPMLNFWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves the reaction of 4-(propylsulfonyl)piperazine with 4-sulfamoylphenyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N1-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different biological activities and can be used in further research and development .

Scientific Research Applications

N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study the effects of sulfonamide derivatives on various biological systems.

    Medicine: The compound is being investigated for its potential use in the treatment of cancer and other diseases.

    Industry: In the industrial sector, the compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves the inhibition of specific enzymes and pathways in biological systems. The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells . Additionally, the compound can bind to other molecular targets, such as carbonic anhydrase and matrix metalloproteinases, further contributing to its biological activity .

Comparison with Similar Compounds

Analgesic and Anti-Hypernociceptive Activity

Key Analogs :

  • Compound 37 (N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide): Lacks substituents on the piperazine ring. Demonstrated significant anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol .
  • Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) : Features a methyl group on piperazine. Exhibited superior analgesic activity to paracetamol in preclinical assays .
  • Target Compound: The propylsulfonyl group may enhance metabolic stability due to reduced oxidative susceptibility compared to methyl or unsubstituted piperazine.

Anticonvulsant Activity

Key Analog :

  • Compound 9 (N-[4-(benzothiazole-2-yl)phenyl]-3-substituted benzene sulfonamide) : A structurally distinct sulfonamide with a benzothiazole group. Showed potent anticonvulsant activity in the maximal electroshock (MES) model. Substitutions at the para position (e.g., Cl, Br, F) influenced efficacy, with p-Cl being optimal .

Structural Insights :
The target compound’s piperazine sulfonyl group differs from benzothiazole derivatives but shares the sulfonamide scaffold critical for anticonvulsant activity. The propylsulfonyl group may improve solubility compared to halogenated benzene rings, though its direct impact on seizure models remains untested.

Piperazine Ring Modifications

Key Analogs :

  • N-{4-[(4-Cycloheptyl-1-piperazinyl)sulfonyl]phenyl}acetamide () : Cycloheptyl substitution introduces significant steric bulk, likely reducing receptor affinity but improving pharmacokinetic half-life .

Comparison Table :

Compound Piperazine Substituent Hypothesized Impact Reference
Target Compound Propylsulfonyl Moderate steric hindrance, polar -
Compound Cycloheptyl High steric hindrance, lipophilic
Compound 4-Nitrophenyl Strong electron withdrawal

Heterocyclic and Sulfonamide Variants

Key Analog :

  • N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (): Incorporates a 5-methylisoxazole, a heterocyclic group known for antimicrobial and anti-inflammatory properties. This highlights the versatility of sulfonamide scaffolds in targeting diverse pathways .

Structural Advantage : The target compound’s piperazine sulfonyl group may offer better selectivity for neurological targets compared to heterocyclic analogs, though direct comparative data are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.